4-Acetamido-3-bromobenzene-1-sulfonyl chloride

Description

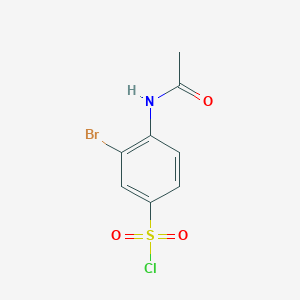

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative with the molecular formula C₈H₇BrClNO₃S (molecular weight: 336.57 g/mol). Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a bromine atom at position 3, and an acetamido group (-NHCOCH₃) at position 4 on the benzene ring. These functional groups confer unique reactivity: the sulfonyl chloride enables nucleophilic substitutions (e.g., forming sulfonamides), the bromine atom allows further halogenation or cross-coupling reactions, and the acetamido group enhances solubility in polar solvents and may influence biological interactions.

Properties

IUPAC Name |

4-acetamido-3-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZVMONOTHFUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602750 | |

| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88963-75-1 | |

| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

4-Acetamido-3-bromobenzenesulfonyl chloride is an important organic intermediate that has been widely used in the synthesis of various bioactive compounds. It has been reported to be used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors. These receptors play crucial roles in regulating blood pressure and cardiovascular function.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often used as a sulfonyl chloride group donor in organic synthesis. The sulfonyl chloride group is highly reactive and can form sulfonamides with amines or sulfonic esters with alcohols, which are key functional groups in many bioactive compounds.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific bioactive compounds it is used to synthesize. For instance, when used to synthesize angiotensin II receptor antagonists, it may affect the renin-angiotensin system, a key regulatory pathway for blood pressure.

Pharmacokinetics

The ADME properties of the final bioactive compounds would depend on their specific chemical structures.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds it is used to synthesize. For example, if it is used to synthesize angiotensin II receptor antagonists, the result of action might be a decrease in blood pressure.

Action Environment

The action, efficacy, and stability of 4-acetamido-3-bromobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under dry conditions. Its reactivity can also be affected by the presence of other functional groups in the reaction environment.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other benzenesulfonyl chloride derivatives, it can be inferred that it may participate in similar biochemical reactions. For instance, it might interact with enzymes, proteins, and other biomolecules through sulfonylation reactions. The nature of these interactions would depend on the specific context and conditions under which they occur.

Biological Activity

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a sulfonamide compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a sulfonyl chloride group, allows it to act as a versatile intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C₈H₇BrClNO₃S

- Molecular Weight : 312.57 g/mol

- Purity : Typically around 95%.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is transferred to nucleophiles, leading to the formation of sulfonamides. This mechanism is crucial in synthesizing compounds that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Target Pathways

- Angiotensin II Receptor Antagonism : When used in synthesizing angiotensin II receptor antagonists, this compound can influence the renin-angiotensin system, which plays a vital role in regulating blood pressure.

- Protein Modification : The compound may modify cellular proteins through sulfonylation, potentially impacting cell signaling pathways and functions.

Anticancer Activity

Recent studies have highlighted the potential of compounds derived from this compound in cancer therapy. For instance, modifications of phenylacetamide moieties have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 4-Br | MCF-7 | 14 |

| 4-CF₃ | MCF-7 | 11 |

| 4-C(CH₃)₃ | BxPC-3 | 3.7 |

| 4-CF₃ | U87 | 19 |

These findings indicate that structural variations can significantly enhance the cytotoxicity of the derivatives .

Inhibition Studies

The compound has also been investigated for its role in inhibiting specific protein-protein interactions that are critical in cancer progression. For example, analogs derived from this compound were evaluated for their ability to inhibit S100A2–p53 interactions, with some demonstrating effective growth inhibition across multiple cancer cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis of Sulfonamide Derivatives : A series of N-substituted sulfonamides were synthesized using this compound as an intermediate. These derivatives exhibited varying degrees of antibacterial and anticancer activities, showcasing the compound's versatility in drug development .

- Mechanistic Studies : Research focused on understanding how these derivatives interact with cellular targets revealed insights into their mode of action, particularly concerning apoptosis induction in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of compounds synthesized from this compound depend on their specific structures and functional groups. Generally, factors such as solubility, stability under physiological conditions, and metabolic pathways play crucial roles in determining their efficacy and safety profiles.

Scientific Research Applications

Synthetic Applications

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various bioactive compounds. It serves as a sulfonyl chloride group donor in organic reactions, facilitating the formation of sulfonamides and other derivatives.

Key Reactions Involving this compound

-

Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines to form sulfonamides.

- Reduction Reactions : This compound can be reduced to yield corresponding sulfonamides using reducing agents like lithium aluminum hydride.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. The presence of bromine enhances its efficacy.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains |

Cytotoxicity and Cancer Research

Laboratory tests have shown that this compound can induce apoptosis in various cancer cell lines. It has been noted for its ability to activate caspase enzymes and disrupt mitochondrial function, indicating potential as an anticancer agent.

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) :

- Research demonstrated that compounds similar to this compound can inhibit CDK2, leading to cell cycle arrest in cancer cells. This mechanism suggests potential therapeutic applications in cancer treatment.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of derivatives synthesized from this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated promising activity, particularly with electron-withdrawing substituents enhancing effectiveness against microbial pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-Acetamido-3-bromobenzene-1-sulfonyl chloride with 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () and general sulfonyl chloride analogs:

Key Findings from Comparative Analysis

Electronic Effects: The bromine atom in this compound increases electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride group compared to the non-halogenated analog. This may accelerate reactions like sulfonamide formation. The 4-(5-Chloropentanamido) analog’s aliphatic chlorine and flexible pentanamido chain improve solubility in non-polar solvents, favoring its use in lipid-soluble drug precursors .

In contrast, the 4-(5-Chloropentanamido) derivative’s longer chain could enable membrane penetration, aligning with its role in neurological therapies .

Synthetic Utility :

- Bromine at position 3 in the target compound allows for regioselective functionalization (e.g., Suzuki coupling), whereas the 4-(5-Chloropentanamido) compound’s terminal chlorine supports nucleophilic displacement for alkyl chain elongation.

Preparation Methods

Direct Chlorosulfonation of 3-Bromoacetanilide

This method involves sequential acetylation of 3-bromoaniline followed by sulfonation with chlorosulfonic acid (HSOCl).

Reaction Scheme:

-

Acetylation of 3-Bromoaniline :

-

Sulfonation with Chlorosulfonic Acid :

Key Parameters:

Industrial Considerations:

-

Catalyst : Ammonium sulfate enhances reaction efficiency by stabilizing intermediates .

-

Byproduct Management : HCl gas is scrubbed and recycled, while HSO is neutralized .

Diazotization-Chlorosulfonation of 4-Bromo-2-nitroaniline

This two-step approach introduces the sulfonyl chloride group via diazonium salt intermediates.

Reaction Scheme:

-

Diazotization :

-

Chlorosulfonation with Thionyl Chloride (SOCl) :

Key Parameters:

Advantages:

-

Regioselectivity : Diazonium intermediates ensure precise positioning of the sulfonyl chloride group .

-

Scalability : Continuous flow systems reduce exothermic risks .

Oxidative Bromination-Sulfonation of 4-Acetamidobenzenesulfonic Acid

This method combines bromination and sulfonation in a single pot.

Reaction Scheme:

-

Bromination with Bromine (Br) :

-

Chlorination with Phosphorus Pentachloride (PCl) :

Key Parameters:

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Chlorosulfonation | 3-Bromoacetanilide | HSOCl, (NH)SO | 75–85% | High purity, scalable | Requires pre-synthesized 3-bromoacetanilide |

| Diazotization-Chlorosulfonation | 4-Bromo-2-nitroaniline | NaNO, SOCl, CuCl | 70–90% | Regioselective, adaptable to automation | Multi-step purification needed |

| Oxidative Bromination | 4-Acetamidobenzenesulfonic Acid | Br, PCl, FeCl | 65–75% | Single-pot reaction | Lower yield, byproduct management |

Critical Optimization Strategies

-

Temperature Control :

-

Solvent Selection :

-

Catalyst Efficiency :

Industrial-Scale Considerations

-

Waste Management :

-

Safety Protocols :

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Acetamido-3-bromobenzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves chlorination of the corresponding sulfonic acid using agents like PCl₅ or SOCl₂ under anhydrous conditions. Purification is critical due to the compound’s reactivity; column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dry toluene) is recommended. Ensure inert atmosphere handling to prevent hydrolysis. Purity assessment via HPLC (>97% as per similar sulfonyl chlorides ) and moisture-free storage in amber glass vials at –20°C .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamido group (δ 2.1 ppm for CH₃).

- Mass Spectrometry : Compare with NIST spectral databases for sulfonyl chlorides (e.g., molecular ion peak at m/z ~328 [M]⁺) .

- FT-IR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups.

Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency.

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use gloves, goggles, and fume hoods due to corrosive and moisture-sensitive nature. Avoid contact with water to prevent hydrolysis to sulfonic acid.

- Storage : Under argon in amber glass bottles at –20°C. Desiccants (e.g., molecular sieves) are essential. Transport as UN3261 (Corrosive Solid, Class 8) with acidic segregation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine at position 3 acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride. Kinetic studies using DMSO/water mixtures show accelerated substitution with amines (e.g., aniline derivatives). Compare with analogues lacking bromine (e.g., 4-Acetamidobenzene-1-sulfonyl chloride) to isolate electronic effects. Monitor reaction progress via TLC (Rf shift) or in situ IR .

Q. Can this compound be used in site-selective protein modification?

- Methodological Answer : Yes, sulfonyl chlorides react selectively with lysine residues under mild buffered conditions (pH 7–8, 4°C). Optimize by:

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability decreases above pH 6 due to hydrolysis. Conduct accelerated degradation studies:

Q. How to resolve contradictions in reported yields for its use in heterocyclic synthesis?

- Methodological Answer : Discrepancies often arise from:

Q. What computational methods predict its reactivity in complex reaction environments?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.